![molecular formula C8H6ClN3O3 B11876827 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene CAS No. 138899-85-1](/img/structure/B11876827.png)
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with chloramine-T and a base.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a nitrophenol derivative with a suitable leaving group on the diazirine precursor.
Industrial Production Methods
Industrial production of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions.
Biology: Helps in identifying binding sites on proteins and nucleic acids.
Medicine: Potential use in drug discovery to identify target molecules.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to active sites on enzymes or interacting with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine: Unique due to its specific functional groups and diazirine ring.
3-Azido-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with an azido group instead of a chloro group.
3-Bromo-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is unique due to its combination of a chloro group, nitrophenoxy group, and diazirine ring, which provides specific reactivity and stability for photoaffinity labeling applications.
Eigenschaften
CAS-Nummer |
138899-85-1 |
|---|---|
Molekularformel |
C8H6ClN3O3 |
Molekulargewicht |
227.60 g/mol |
IUPAC-Name |
3-chloro-3-[(4-nitrophenoxy)methyl]diazirine |
InChI |
InChI=1S/C8H6ClN3O3/c9-8(10-11-8)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
InChI-Schlüssel |
BSXSEOIYSVEJOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2(N=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


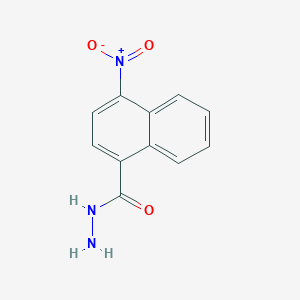
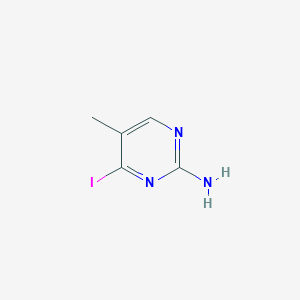
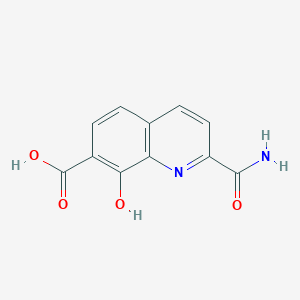
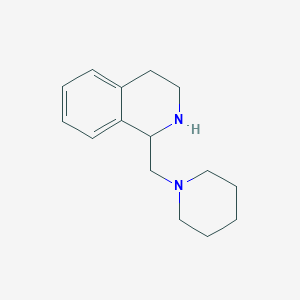
![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)
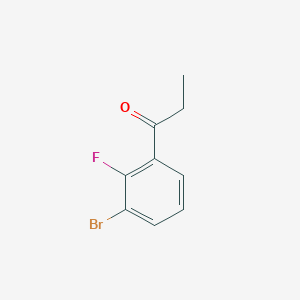


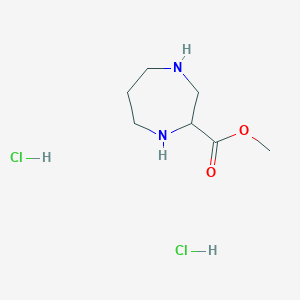
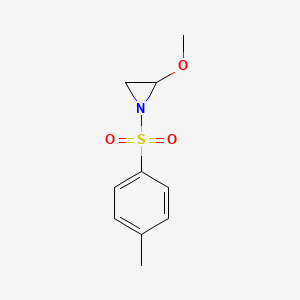

![2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11876813.png)
